Cas no 1448610-48-7 (1-(4-Bromo-3-methylphenyl)cyclobutanol)
1-(4-Bromo-3-methylphenyl)cyclobutanol Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Bromo-3-methylphenyl)cyclobutanol
- 1-(4-bromo-3-methylphenyl)cyclobutan-1-ol
- SY243122
-
- MDL: MFCD28133747
- Inchi: 1S/C11H13BrO/c1-8-7-9(3-4-10(8)12)11(13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3
- InChI Key: MFEMUUAFJWCBHY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C)C1(CCC1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 189
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2
1-(4-Bromo-3-methylphenyl)cyclobutanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019125167-1g |
1-(4-Bromo-3-methylphenyl)cyclobutanol |
1448610-48-7 | 95% | 1g |
760.24 USD | 2021-06-16 | |
| TRC | B681685-10mg |
1-(4-Bromo-3-methylphenyl)cyclobutanol |
1448610-48-7 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B681685-50mg |
1-(4-Bromo-3-methylphenyl)cyclobutanol |
1448610-48-7 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | B681685-100mg |
1-(4-Bromo-3-methylphenyl)cyclobutanol |
1448610-48-7 | 100mg |
$ 365.00 | 2022-06-06 | ||
| Ambeed | A101473-1g |
1-(4-Bromo-3-methylphenyl)cyclobutanol |
1448610-48-7 | 98% | 1g |
$414.0 | 2024-04-23 | |
| abcr | AB480965-250 mg |
1-(4-Bromo-3-methylphenyl)cyclobutanol; . |
1448610-48-7 | 250mg |
€548.30 | 2023-06-15 | ||
| A2B Chem LLC | BA55096-2.5g |
1-(4-Bromo-3-methylphenyl)cyclobutanol |
1448610-48-7 | 95% | 2.5g |
$1361.00 | 2024-04-20 | |
| Crysdot LLC | CD12141512-1g |
1-(4-Bromo-3-methylphenyl)cyclobutanol |
1448610-48-7 | 97% | 1g |
$804 | 2024-07-23 | |
| A2B Chem LLC | BA55096-100mg |
1-(4-Bromo-3-methylphenyl)cyclobutanol |
1448610-48-7 | 95% | 100mg |
$182.00 | 2024-01-04 | |
| A2B Chem LLC | BA55096-250mg |
1-(4-Bromo-3-methylphenyl)cyclobutanol |
1448610-48-7 | 95% | 250mg |
$337.00 | 2024-01-04 |
1-(4-Bromo-3-methylphenyl)cyclobutanol Suppliers
1-(4-Bromo-3-methylphenyl)cyclobutanol Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 1-(4-Bromo-3-methylphenyl)cyclobutanol
Comprehensive Overview of 1-(4-Bromo-3-methylphenyl)cyclobutanol (CAS No. 1448610-48-7): Properties, Applications, and Industry Insights
The chemical compound 1-(4-Bromo-3-methylphenyl)cyclobutanol (CAS No. 1448610-48-7) has garnered significant attention in recent years due to its unique structural features and versatile applications in pharmaceutical and material science research. As a cyclobutanol derivative, this compound belongs to a class of molecules that are increasingly studied for their potential in drug discovery and organic synthesis. The presence of both a bromine substituent and a methyl group on the phenyl ring makes this particular derivative especially interesting for structure-activity relationship studies.
In the context of current research trends, scientists are particularly interested in how 1-(4-Bromo-3-methylphenyl)cyclobutanol can serve as a building block for more complex molecular architectures. The compound's cyclobutane ring introduces significant ring strain, which can be exploited in various chemical transformations. Recent publications have highlighted its potential as a precursor in the synthesis of novel bioactive compounds, particularly in the development of small molecule therapeutics targeting various disease pathways.
The physicochemical properties of CAS No. 1448610-48-7 make it particularly valuable in modern synthetic chemistry. With a molecular weight of 239.12 g/mol and the presence of both polar (hydroxyl group) and non-polar (aromatic ring) regions, this compound demonstrates interesting solubility characteristics that can be fine-tuned for specific applications. Researchers are currently investigating its potential as a chiral auxiliary in asymmetric synthesis, leveraging the stereochemistry of the cyclobutane ring.
From a commercial perspective, the demand for 1-(4-Bromo-3-methylphenyl)cyclobutanol has been steadily increasing, particularly from pharmaceutical research organizations and academic institutions. This growth aligns with the broader market trend toward fragment-based drug discovery, where small, well-characterized molecules like this serve as starting points for lead optimization. The compound's high purity grade versions are especially sought after for sensitive applications in medicinal chemistry.
Recent advancements in green chemistry have also brought attention to compounds like 1448610-48-7, as researchers explore more sustainable methods for their synthesis. The bromine atom present in the molecule offers an attractive handle for cross-coupling reactions, which are fundamental to modern organic synthesis. This has led to increased interest in developing catalytic processes that can efficiently introduce the cyclobutanol moiety while minimizing waste generation.
In analytical chemistry, 1-(4-Bromo-3-methylphenyl)cyclobutanol serves as an important reference standard and has been characterized by various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) studies have provided detailed information about its molecular conformation, particularly the spatial arrangement of the cyclobutane ring relative to the aromatic system. These structural insights are crucial for understanding its reactivity and potential interactions in biological systems.
The compound's stability profile makes it suitable for various storage conditions, though proper handling under inert atmosphere is recommended for long-term preservation. Its thermal characteristics have been thoroughly investigated using differential scanning calorimetry, providing valuable data for process development in industrial applications. These properties contribute to its growing popularity as a research chemical in both academic and industrial settings.
Looking toward future applications, 1-(4-Bromo-3-methylphenyl)cyclobutanol shows promise in materials science, particularly in the development of advanced polymers and liquid crystals. The rigid cyclobutane structure can impart desirable mechanical properties to polymeric materials, while the aromatic system contributes to thermal stability. Researchers are exploring its incorporation into photoresponsive materials, taking advantage of the bromine atom's ability to participate in various photo-initiated reactions.
In the context of structure-property relationships, computational chemists have employed molecular modeling to predict the behavior of CAS No. 1448610-48-7 in different environments. These in silico studies complement experimental work and help guide the design of derivatives with enhanced properties. The compound serves as an excellent case study for understanding how subtle modifications to a molecular scaffold can significantly alter its chemical behavior.
The synthesis of 1-(4-Bromo-3-methylphenyl)cyclobutanol typically involves multi-step organic transformations, with careful control of reaction conditions to ensure high yield and purity. Recent methodological improvements have focused on atom economy and reducing the environmental impact of the synthetic process. These developments align with the pharmaceutical industry's increasing emphasis on sustainable chemistry practices throughout the drug development pipeline.
Quality control for 1448610-48-7 involves rigorous analytical testing, including HPLC purity assessment and residual solvent analysis. The compound's spectroscopic fingerprints (IR, NMR, and mass spectra) have been well-documented, facilitating its identification and characterization in research settings. This comprehensive analytical profile makes it particularly valuable for method development and instrument calibration in analytical laboratories.
As research into cyclobutane-containing compounds continues to expand, 1-(4-Bromo-3-methylphenyl)cyclobutanol stands out as a versatile intermediate with numerous potential applications. Its unique combination of structural features makes it an attractive subject for both fundamental studies and applied research. The compound exemplifies how carefully designed small molecules can serve as powerful tools in chemical research and development.
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